

Spectroscopic Profile of N-Acetylvaline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acetylvaline

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An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-**Acetylvaline**, a derivative of the essential amino acid valine. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound, complete with experimental protocols and data presented in a clear, tabular format for easy reference and comparison. This document is intended to serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry, drug development, and analytical chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The ^1H and ^{13}C NMR spectra of N-**Acetylvaline** provide detailed information about its proton and carbon environments.

^1H NMR Spectral Data

The ^1H NMR spectrum of N-**Acetylvaline** exhibits distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (δ) ppm	Multiplicity	Integration	Tentative Assignment
~12.5	Broad Singlet	1H	-COOH (Carboxylic Acid)
8.01	Doublet	1H	-NH (Amide)
4.13	Doublet of Doublets	1H	α -CH
2.02	Multiplet	1H	β -CH
1.88	Singlet	3H	-COCH ₃ (Acetyl)
0.89	Doublet	3H	γ -CH ₃
0.87	Doublet	3H	γ' -CH ₃

Table 1: ¹H NMR Spectral Data of N-Acetylvaline.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of N-Acetylvaline.

Chemical Shift (δ) ppm	Carbon Assignment
173.12	C=O (Carboxylic Acid)
169.47	C=O (Amide)
57.09	α -C
29.67	β -C
22.23	-COCH ₃ (Acetyl Methyl)
19.06	γ -C
17.95	γ' -C

Table 2: ¹³C NMR Spectral Data of N-Acetylvaline.[\[1\]](#)

Experimental Protocol for NMR Spectroscopy

The following is a general protocol for acquiring NMR spectra of N-**Acetylvaline**.

Sample Preparation:

- For ^1H NMR: Accurately weigh 1-5 mg of N-**Acetylvaline** and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , D $_2$ O).
- For ^{13}C NMR: A higher concentration of 10-20 mg in 0.5-0.7 mL of the deuterated solvent is recommended.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz or higher NMR spectrometer.
- ^1H NMR Parameters:
 - Pulse Sequence: Standard 1D proton pulse sequence.
 - Number of Scans: 16-32
 - Relaxation Delay: 1-2 seconds
- ^{13}C NMR Parameters:
 - Pulse Sequence: Standard 1D carbon with proton decoupling.
 - Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation Delay: 2-5 seconds
- Solvent: The data presented was obtained using DMSO- d_6 as the solvent.^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of N-**Acetylvaline** shows characteristic absorption bands for its amide and carboxylic acid functionalities.

Wavenumber (cm-1)	Intensity	Assignment
~3300	Strong, Broad	O-H stretch (Carboxylic Acid)
~3280	Medium	N-H stretch (Amide)
~2960	Medium	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid)
~1640	Strong	C=O stretch (Amide I)
~1550	Strong	N-H bend (Amide II)
~1400	Medium	O-H bend (Carboxylic Acid)
~1250	Medium	C-N stretch (Amide)

Table 3: Characteristic IR Absorption Bands for N-**Acetylvaline**.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like N-**Acetylvaline** is as follows:

Sample Preparation (KBr Pellet Method):

- Thoroughly mix approximately 1-2 mg of N-**Acetylvaline** with 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Place the mixture into a pellet-forming die.
- Apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

- **Data Collection:** Place the KBr pellet in the sample holder and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be subtracted.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis.

Mass Spectral Data

The mass spectrum of N-**Acetylvaline** can be obtained using various ionization techniques. The following data was acquired using Gas Chromatography-Electron Ionization-Time of Flight (GC-EI-TOF) and Electron Ionization (EI-B) mass spectrometry.

GC-EI-TOF Mass Spectrum:

m/z	Relative Intensity
114.0	100.0
172.0	33.23
216.0	26.83
116.0	26.83
146.0	26.33

Table 4: Major Peaks in the GC-EI-TOF Mass Spectrum of N-**Acetylvaline**.[\[2\]](#)

EI-B Mass Spectrum:

m/z	Relative Intensity
114.1	100.0
216.1	34.41
172.15	33.80
146.15	21.43
116.1	18.87

Table 5: Major Peaks in the EI-B Mass Spectrum of N-**Acetylvaline**.[\[2\]](#)

The molecular weight of N-**Acetylvaline** is 159.18 g/mol . The observed fragments can be attributed to characteristic losses from the parent molecule. For instance, the base peak at m/z 114 likely corresponds to the loss of the carboxyl group (-COOH, 45 Da).

Experimental Protocol for Mass Spectrometry

A general protocol for acquiring the mass spectrum of N-**Acetylvaline** is as follows:

Sample Preparation and Introduction:

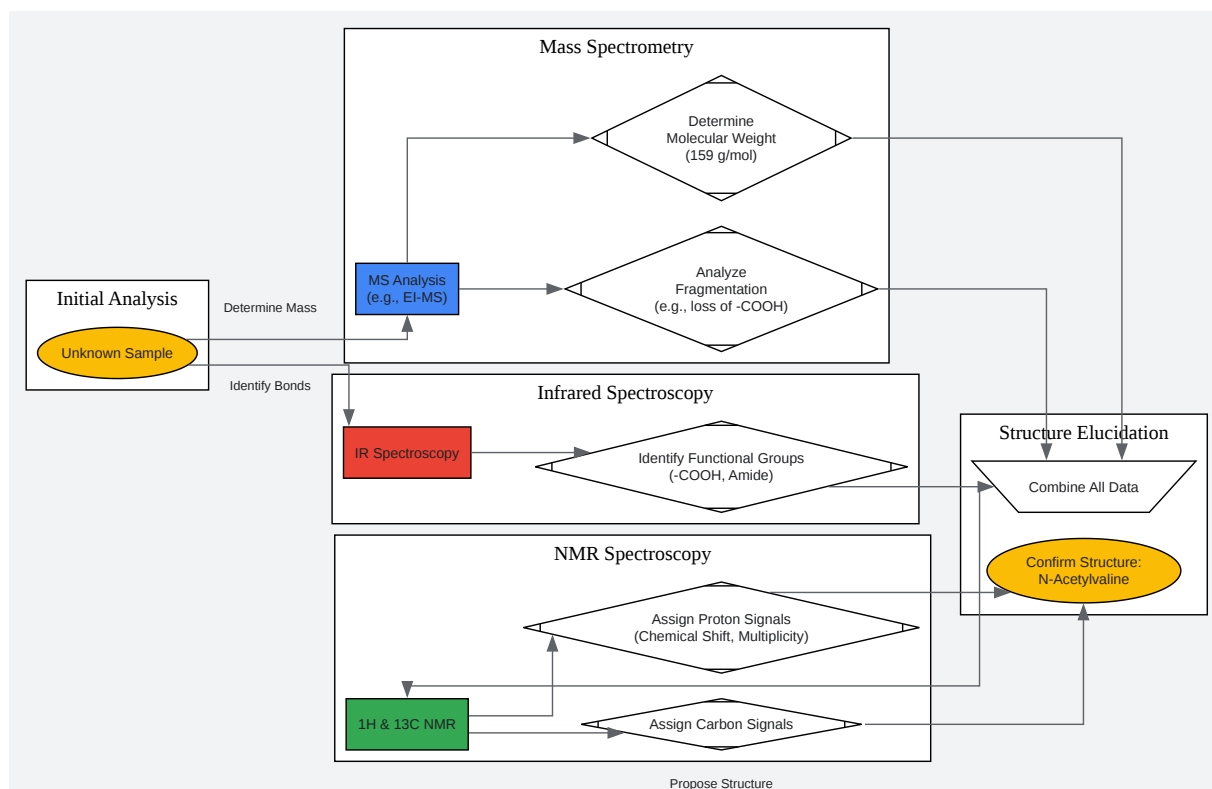
- For GC-MS, the sample is typically dissolved in a volatile solvent and injected into the gas chromatograph, which separates the components before they enter the mass spectrometer.
- For direct infusion, the sample is dissolved in a suitable solvent and introduced directly into the ion source.

Instrumentation and Data Acquisition:

- Mass Spectrometer: A mass spectrometer equipped with an appropriate ion source (e.g., Electron Ionization).
- Ionization: Electron Ionization (EI) is a common technique for volatile compounds.
- Analysis: The ions are separated based on their mass-to-charge ratio by the mass analyzer (e.g., Time of Flight or Quadrupole) and detected.

Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the identification and structural elucidation of an unknown compound, confirmed as **N-Acetylvaline**, using the spectroscopic techniques discussed.



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Caption: Workflow for the spectroscopic identification of N-**Acetylvaline**.

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